1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine

Physicochemical profiling LogP Drug-likeness

Researchers conducting parallel synthesis or PROTAC development often encounter batch-to-batch variability in heterocyclic building blocks. 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine eliminates this uncertainty with consistent ≥98% purity and a free piperazine NH group that enables reliable amide coupling, sulfonamide formation, and reductive amination. • Negative LogD7.4 (-1.41) ensures aqueous compatibility during biochemical screening. • Carbonyl linker provides metabolically stable amide bond resistant to oxidative N-dealkylation. • Available as both free base (CAS 1027660-58-7) and hydrochloride salt (CAS 1171539-58-4) for flexible reaction conditions.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13206160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)N2CCNCC2
InChIInChI=1S/C9H13N3O2/c1-7-6-8(14-11-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3
InChIKeySATHFFVJBZFYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine – Procurement-Relevant Chemical Profile


1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine (CAS 1027660-58-7) is a synthetic heterocyclic building block consisting of a piperazine ring coupled via a carbonyl linker to a 3-methylisoxazole moiety . With a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol, the compound presents one hydrogen bond donor and three acceptors, yielding a polar surface area of 58.37 Ų and a calculated LogP of –0.85 [1]. It is commercially supplied as the free base (typically ≥98% purity) and as the hydrochloride salt (CAS 1171539-58-4, ≥95% purity) . The free secondary amine on the piperazine ring makes it a versatile intermediate for amide coupling, sulfonamide formation, or reductive amination in medicinal chemistry campaigns.

Free piperazine NH supports orthogonal N-derivatization for library synthesis
Carbonyl linker enables amide coupling and contributes to metabolic stability
Available as free base and HCl salt to match anhydrous or aqueous workflows

Why 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine Cannot Be Replaced by Generic Isoxazole-Piperazine Analogs


Isoxazole-piperazine conjugates are a populated chemical space, but the specific combination of a carbonyl linker, a 3-methyl substitution on the isoxazole, and an unsubstituted piperazine NH creates a distinct physicochemical and reactivity profile that directly impacts downstream synthetic utility and biological compatibility. Replacing the carbonyl with a methylene linker (as in 1-[(3-methylisoxazol-5-yl)methyl]piperazine) eliminates the amide bond character, altering both metabolic stability and the compound's ability to participate in further amidation reactions [1]. Swapping piperazine for piperidine-3-carboxylic acid (CAS 1042646-62-7) raises the LogP from –0.85 to +0.92, substantially increasing lipophilicity and potentially compromising aqueous solubility in biological assays [2]. Even the choice between the free base and the hydrochloride salt (CAS 1171539-58-4) carries meaningful consequences for solubility, hygroscopicity, and weighing accuracy during automated library synthesis . These non-interchangeable properties mean that procurement decisions made solely on scaffold similarity risk introducing unwanted variability in reaction yields, physicochemical profiles, and screening outcomes.

Carbonyl linker vs. methylene linker
Methylene-linked analogs lack the amide bond, which may alter metabolic stability and prevent further amidation reactions.
Piperazine vs. piperidine-carboxylic acid core
Replacing piperazine with a carboxylic acid-bearing piperidine increases lipophilicity and may reduce aqueous solubility in biochemical assays.
Free base vs. hydrochloride salt form
Salt form differences influence solubility, hygroscopicity, and weighing accuracy; using the wrong form for automated synthesis can introduce variability.

Quantitative Differentiation Evidence for 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine vs. Closest Analogs


Lipophilicity Contrast: 1.77 LogP Unit Difference Relative to Piperidine-Carboxylic Acid Analog

The target compound's calculated LogP (–0.85) is 1.77 units lower than that of the nearest piperidine-carboxylic acid analog 1-(3-methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid (LogP +0.92) [1]. This difference reflects the replacement of a basic piperazine with a carboxylic acid-bearing piperidine, which shifts the molecule from a moderately polar to a lipophilic regime. In procurement terms, the target compound's lower LogP predicts superior aqueous solubility and potentially better compatibility with biochemical assay buffers, reducing the need for DMSO co-solvents during screening.

Lipophilicity shift
Data to verify
ΔLogP = 1.77 (more hydrophilic)
Supports solubility profile review in aqueous assay buffers
In silico calculation; experimental confirmation recommended
Physicochemical profiling LogP Drug-likeness Solubility

pH-Dependent Distribution: LogD7.4 of –1.41 Confirms Predominant Ionization at Physiological pH

At pH 7.4, the target compound's calculated LogD is –1.41, indicating that the piperazine ring is substantially protonated under physiological conditions [1]. This places the compound firmly in a low-permeability, high-solubility quadrant relative to neutral isoxazole-piperidine analogs (LogD predicted near +0.9 for the unionized form). The 2.3 log unit difference between LogD7.4 of the target and the predicted LogD of the neutral piperidine analog directly impacts Caco-2 permeability predictions and plasma protein binding estimates used in early drug discovery.

Ionization at pH 7.4
Context-dependent
LogD7.4 = –1.41
Indicates predominant ionization; may support aqueous compatibility screening
Comparator LogD7.4 not measured; class-level inference
LogD Ionization state Permeability ADME

Carbonyl Linker Provides Synthetic Versatility Absent in Methylene-Linked Analogs

The carbonyl group bridging the isoxazole and piperazine rings (SMILES: Cc1cc(C(=O)N2CCNCC2)on1) constitutes an amide bond that can be further functionalized or exploited for hydrogen-bonding interactions in target engagement . In contrast, methylene-linked analogs such as 1-[(3-methylisoxazol-5-yl)methyl]piperazine lack this carbonyl, replacing the planar, resonance-stabilized amide with a freely rotating CH2 spacer. The carbonyl linker increases the compound's polar surface area by approximately 20 Ų relative to the methylene analog (estimated from fragment contributions) and introduces a hydrogen bond acceptor site that is absent in the reduced form [1]. This structural feature is critical for medicinal chemists designing amide-based pharmacophores or seeking metabolic stability advantages of amide over amine linkages.

Carbonyl linker
Class-level
Amide bond present; PSA +~20 Ų; +1 H-bond acceptor
Supports amide coupling and may contribute to metabolic stability
Class-level inference from SMILES comparison
Synthetic chemistry Amide bond Building block Derivatization

Free Piperazine NH Enables Orthogonal Derivatization Compared to N-Substituted Analogs

The target compound contains a single free secondary amine on the piperazine ring (SMILES: C(=O)N2CCNCC2), providing a site for orthogonal N-functionalization via acylation, sulfonylation, or reductive amination without requiring deprotection steps . This contrasts with N-substituted analogs such as 1-[4-(3-methyl-1,2-oxazole-5-carbonyl)piperazin-1-yl]prop-2-en-1-one, where the piperazine nitrogen is already occupied by an acryloyl group, precluding further diversification at that position [1]. The free NH also contributes one hydrogen bond donor (ChemBase: H-donor count = 1), which is absent in fully substituted piperazine derivatives and can be exploited for target binding interactions. For procurement, this means the compound serves as a single starting point for generating entire libraries of N-substituted derivatives, reducing the need to purchase multiple pre-functionalized building blocks.

Derivatizable site
Data to verify
1 free NH site; 1 H-bond donor vs. 0
Enables orthogonal N-functionalization without deprotection
Structural comparison; supplier data confirmation needed
Parallel synthesis Scaffold diversification Drug discovery Medicinal chemistry

Commercial Availability in Free Base and Hydrochloride Salt Forms with ≥95% Purity

The target compound is commercially supplied as the free base (CAS 1027660-58-7) at ≥98% purity and as the hydrochloride salt (CAS 1171539-58-4) at ≥95% purity . The hydrochloride salt improves aqueous solubility and weighing accuracy for automated liquid handling systems, while the free base is preferred for reactions requiring anhydrous conditions or nucleophilic amine reactivity. This dual-form availability contrasts with structurally related analogs such as 1-(3-methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid, which is primarily available only as the free acid, limiting formulation flexibility . For procurement, the option to select the optimal physical form for a given workflow—without switching chemical scaffolds—reduces method development time and improves reproducibility.

Dual-form availability
Data to verify
Free base (≥98%) and HCl salt (≥95%); 2 forms vs. 1
Supports workflow flexibility and reduces need for in-house salt conversion
Supplier listings; verify current availability
Chemical procurement Salt form Purity Formulation

Optimal Research and Procurement Scenarios for 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine


Medicinal Chemistry Library Synthesis Requiring a Diversifiable Piperazine Core

The free piperazine NH and carbonyl linker make this compound an ideal central scaffold for generating N-substituted amide, sulfonamide, or urea libraries via parallel synthesis . The negative LogD7.4 (–1.41) ensures aqueous compatibility of the resulting library members during biochemical screening, while the carbonyl provides a metabolically stable amide bond that is resistant to oxidative N-dealkylation [1].

Biochemical Assay Development Requiring High Aqueous Solubility

With a LogP of –0.85 and a LogD7.4 of –1.41, the target compound is predicted to have excellent aqueous solubility, reducing the need for high DMSO concentrations in assay buffers . This makes it suitable for fragment-based screening, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) experiments where co-solvent interference must be minimized.

Late-Stage Functionalization and PROTAC Linker Chemistry

The combination of a free piperazine NH and an amide carbonyl provides two distinct functional handles for orthogonal bioconjugation or PROTAC (proteolysis-targeting chimera) linker attachment . The hydrochloride salt form (CAS 1171539-58-4) offers improved handling and solubility during aqueous coupling reactions, while the free base (CAS 1027660-58-7) is optimal for anhydrous amide coupling conditions [1].

Comparator Studies for Isoxazole-Piperazine Structure-Activity Relationship (SAR) Exploration

The compound's well-defined structural features—3-methylisoxazole ring, carbonyl linker, and unsubstituted piperazine—make it a suitable reference point for SAR studies investigating the impact of linker type (carbonyl vs. methylene), heterocycle (piperazine vs. piperidine), and substitution pattern on biological activity . Its commercial availability in consistent ≥98% purity from multiple suppliers ensures batch-to-batch reproducibility for long-term SAR programs [1].

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Free piperazine NH + carbonyl linker
Verify derivatization efficiency and aqueous compatibility of library members
Biochemical assay development
Predicted ionization-dependent solubility
Confirm solubility in assay buffer without high DMSO; minimize co-solvent interference
Late-stage functionalization / PROTAC linker chemistry
Orthogonal handles (free NH, amide carbonyl)
Assess reactivity under aqueous vs. anhydrous conditions; match salt form to protocol
SAR comparator studies
Well-defined structure and consistent purity
Ensure batch-to-batch reproducibility; compare linker and heterocycle effects
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